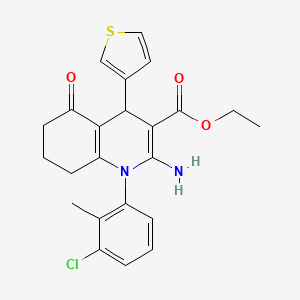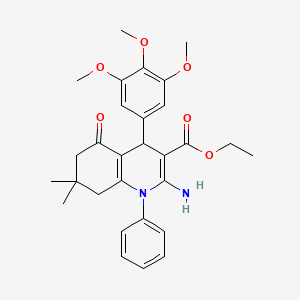![molecular formula C22H17Br2N3O4S B11540944 N-[(1Z)-3-[(2E)-2-(3,5-dibromo-2,4-dihydroxy-6-methylbenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B11540944.png)
N-[(1Z)-3-[(2E)-2-(3,5-dibromo-2,4-dihydroxy-6-methylbenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1Z)-3-[(2E)-2-(3,5-dibromo-2,4-dihydroxy-6-methylbenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide is a complex organic compound with a fascinating structure. Let’s break it down:
- The core structure consists of a benzene ring (benzamide) with various functional groups attached.
- The compound contains bromine atoms, hydroxyl groups, and a thiophene ring, making it highly interesting for chemical investigations.
準備方法
Synthetic Routes
-
Hydrazine Derivatization
- Start with a hydrazine derivative (e.g., 2-hydrazinobenzaldehyde).
- React it with 3,5-dibromo-2,4-dihydroxy-6-methylbenzaldehyde to form the hydrazone intermediate.
- Cyclize the intermediate by adding a thiophene-2-carboxylic acid derivative to obtain the final compound.
-
Multistep Synthesis
- Begin with a suitable starting material (e.g., 3,5-dibromo-2,4-dihydroxy-6-methylbenzoic acid).
- Perform a series of reactions, including hydrazone formation, cyclization, and amide bond formation.
Industrial Production
Unfortunately, information on industrial-scale production methods is scarce. Researchers likely explore custom syntheses for specific applications.
化学反応の分析
Reactivity
Oxidation: The compound’s phenolic hydroxyl groups are susceptible to oxidation.
Substitution: Bromine atoms can undergo substitution reactions.
Hydrazone Formation: The hydrazone linkage is crucial for its structure.
Common Reagents and Conditions
Hydrazine hydrate: Used for hydrazone formation.
Bromine sources: Employed for bromination.
Thiophene derivatives: Used in cyclization steps.
Major Products
The major product is the compound itself, with its unique structure.
科学的研究の応用
Chemistry
Organic Synthesis: Researchers explore its reactivity and use it as a building block.
Coordination Chemistry: Investigate its coordination behavior with metal ions.
Biology and Medicine
Antimicrobial Properties: Evaluate its potential as an antimicrobial agent.
Enzyme Inhibition: Study its effects on enzymes.
Industry
Dye Synthesis: Its chromophoric properties make it interesting for dye development.
Pharmaceuticals: Investigate its pharmacological applications.
作用機序
The compound’s mechanism of action likely involves interactions with specific molecular targets, affecting cellular processes. Further research is needed to elucidate this fully.
類似化合物との比較
特性
分子式 |
C22H17Br2N3O4S |
|---|---|
分子量 |
579.3 g/mol |
IUPAC名 |
N-[(Z)-3-[(2E)-2-[(3,5-dibromo-2,4-dihydroxy-6-methylphenyl)methylidene]hydrazinyl]-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C22H17Br2N3O4S/c1-12-15(19(28)18(24)20(29)17(12)23)11-25-27-22(31)16(10-14-8-5-9-32-14)26-21(30)13-6-3-2-4-7-13/h2-11,28-29H,1H3,(H,26,30)(H,27,31)/b16-10-,25-11+ |
InChIキー |
YCOPFBXTBBNTBL-MHCNFFFBSA-N |
異性体SMILES |
CC1=C(C(=C(C(=C1Br)O)Br)O)/C=N/NC(=O)/C(=C/C2=CC=CS2)/NC(=O)C3=CC=CC=C3 |
正規SMILES |
CC1=C(C(=C(C(=C1Br)O)Br)O)C=NNC(=O)C(=CC2=CC=CS2)NC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3H-spiro[1,3-benzothiazole-2,1'-cycloheptane]](/img/structure/B11540883.png)
![1-{[1-(Benzenesulfonyl)-2,2-bis[(4-chlorophenyl)sulfanyl]ethenyl]sulfanyl}-4-chlorobenzene](/img/structure/B11540889.png)
![2,2'-[(benzylimino)dimethanediyl]bis(5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione)](/img/structure/B11540902.png)
![Phenyl 2,6-bis(2-bromo-4-methylphenyl)-8,10-dimethyl-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindole-9-carboxylate](/img/structure/B11540906.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B11540909.png)

![4-chloro-N'-[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B11540916.png)
![8-methyl-1,2-bis(propylsulfonyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]indolizine-3-carbohydrazide](/img/structure/B11540921.png)
![2-chloro-N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11540924.png)
![2-bromo-4-chloro-3,5-dimethyl-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11540930.png)
![N'-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide](/img/structure/B11540936.png)
![3-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11540941.png)

![2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11540945.png)
